molecular formula C19H20FNO B286582 N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide

N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide

Número de catálogo B286582
Peso molecular: 297.4 g/mol
Clave InChI: JOHHTTHDSVNSRL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of the neurotransmitter gamma-aminobutyric acid (GABA), which is a major inhibitory neurotransmitter in the central nervous system. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, which can have a variety of effects on neurotransmission and behavior.

Mecanismo De Acción

N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide works by selectively inhibiting GABA-AT, which increases the levels of GABA in the brain. GABA is an inhibitory neurotransmitter that can reduce the activity of excitatory neurons and modulate the overall balance of neurotransmission. By increasing GABA levels, N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide can have a variety of effects on behavior and physiology, depending on the specific brain regions and circuits involved.
Biochemical and Physiological Effects:
N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide has been shown to have a number of biochemical and physiological effects in preclinical studies. For example, it can increase GABA levels in the brain, reduce seizure activity, decrease anxiety-like behavior, and reduce drug-seeking behavior in animal models. These effects are likely due to the modulation of GABAergic neurotransmission in specific brain regions.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide in lab experiments is its selectivity for GABA-AT, which allows for the specific modulation of GABAergic neurotransmission without affecting other neurotransmitter systems. Additionally, N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide has been shown to have good pharmacokinetic properties, which makes it suitable for use in animal models and potentially in humans. However, one limitation of N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide is that it may have off-target effects on other enzymes or receptors, which could complicate the interpretation of results.

Direcciones Futuras

There are a number of potential future directions for research on N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide. One area of interest is the potential therapeutic applications of N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide in human neurological and psychiatric disorders. Clinical trials are currently underway to evaluate the safety and efficacy of N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide in epilepsy, anxiety, and addiction. Additionally, there is interest in exploring the effects of N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide on other neurotransmitter systems and brain regions, as well as its potential for use in combination with other drugs or therapies. Overall, N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide represents a promising target for the development of novel treatments for a variety of neurological and psychiatric disorders.

Métodos De Síntesis

N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide can be synthesized using a variety of methods, but one common approach involves the reaction of 3-fluorobenzoyl chloride with cyclopentylmagnesium bromide, followed by the addition of benzyl bromide and subsequent deprotection of the resulting benzylated intermediate. This method has been optimized to produce high yields of pure N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide with minimal impurities.

Aplicaciones Científicas De Investigación

N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide has been studied extensively for its potential therapeutic applications in a variety of neurological and psychiatric disorders. For example, preclinical studies have shown that N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide can increase GABA levels in the brain and improve symptoms in animal models of epilepsy, anxiety, and addiction. Clinical trials are currently underway to evaluate the safety and efficacy of N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide in humans with these conditions.

Propiedades

Fórmula molecular

C19H20FNO

Peso molecular

297.4 g/mol

Nombre IUPAC

N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide

InChI

InChI=1S/C19H20FNO/c20-17-12-6-11-16(13-17)19(22)21-18(15-9-4-5-10-15)14-7-2-1-3-8-14/h1-3,6-8,11-13,15,18H,4-5,9-10H2,(H,21,22)

Clave InChI

JOHHTTHDSVNSRL-UHFFFAOYSA-N

SMILES

C1CCC(C1)C(C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)F

SMILES canónico

C1CCC(C1)C(C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)F

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.